(R)-2-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Overview
Description
®-2-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its biological activity and versatility in chemical reactions
Preparation Methods
The synthesis of ®-2-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of ®-pyrrolidine-2-carboxylic acid with 2-bromobenzyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure cost-effectiveness and scalability. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the process.
Chemical Reactions Analysis
®-2-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromobenzyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides. Common reagents for these reactions include sodium azide, potassium thiolate, and sodium methoxide.
Oxidation Reactions: The pyrrolidine ring can be oxidized to form pyrrolidin-2-one derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylic acid moiety can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromobenzyl group with an amine can yield a secondary amine derivative, while oxidation of the pyrrolidine ring can produce a lactam.
Scientific Research Applications
®-2-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of bioactive molecules with potential therapeutic properties. Its structural features make it a valuable scaffold for designing drugs targeting various diseases.
Chemical Biology: The compound can be employed in the study of biological processes and pathways. It can serve as a probe to investigate enzyme activities, receptor-ligand interactions, and cellular signaling mechanisms.
Material Science: The compound can be used in the development of functional materials, such as polymers and nanomaterials, with specific properties for applications in electronics, catalysis, and drug delivery.
Mechanism of Action
The mechanism of action of ®-2-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride depends on its specific application and target. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The bromobenzyl group can enhance the binding affinity and selectivity of the compound for its target, while the pyrrolidine ring can contribute to the overall stability and bioavailability of the molecule.
Comparison with Similar Compounds
®-2-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride can be compared with other pyrrolidine derivatives, such as pyrrolidin-2-one and pyrrolidin-2,5-dione. These compounds share a similar core structure but differ in their functional groups and reactivity. The presence of the bromobenzyl group in ®-2-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride makes it unique and provides additional opportunities for chemical modifications and applications.
Similar compounds include:
- Pyrrolidin-2-one
- Pyrrolidin-2,5-dione
- Pyrrolidine-2-carboxylic acid
- 2-Bromobenzylamine
Each of these compounds has its own set of properties and applications, but ®-2-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride stands out due to its unique combination of functional groups and potential for diverse chemical transformations.
Properties
IUPAC Name |
(2R)-2-[(2-bromophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2.ClH/c13-10-5-2-1-4-9(10)8-12(11(15)16)6-3-7-14-12;/h1-2,4-5,14H,3,6-8H2,(H,15,16);1H/t12-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJYAWRDXGYYPA-UTONKHPSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC=CC=C2Br)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@](NC1)(CC2=CC=CC=C2Br)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375951 | |
Record name | (R)-alpha-(2-Bromobenzyl)proline HCl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
637020-86-1 | |
Record name | (R)-alpha-(2-Bromobenzyl)proline HCl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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